molecular formula C19H18N4O B11977787 2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(3-phenyl-2-propenylidene)acetohydrazide CAS No. 308095-67-2

2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(3-phenyl-2-propenylidene)acetohydrazide

Cat. No.: B11977787
CAS No.: 308095-67-2
M. Wt: 318.4 g/mol
InChI Key: OBRIRPAPWWRYPO-ADCWSOHQSA-N
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Description

2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves the condensation of 2-methyl-1H-benzimidazole with an appropriate hydrazide derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzimidazole oxides, while reduction may yield benzimidazole hydrides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzimidazole: A simpler derivative with similar core structure.

    N’-Phenylacetohydrazide: Another related compound with comparable functional groups.

Uniqueness

2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

308095-67-2

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H18N4O/c1-15-21-17-11-5-6-12-18(17)23(15)14-19(24)22-20-13-7-10-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,24)/b10-7+,20-13+

InChI Key

OBRIRPAPWWRYPO-ADCWSOHQSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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